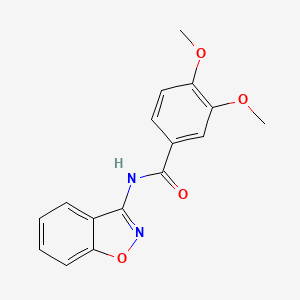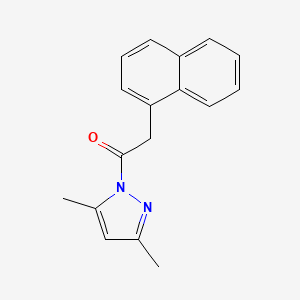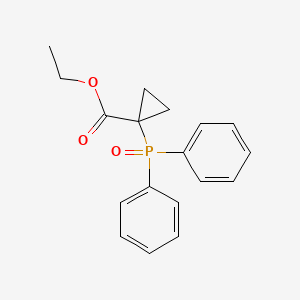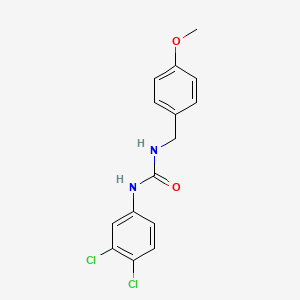![molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor.
Mécanisme D'action
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor by binding to its allosteric site. This results in the modulation of various downstream signaling pathways and cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential antidepressant effects and has been shown to have anxiolytic and antinociceptive effects in animal models. Furthermore, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have antitumor effects in various cancer cell lines and has been investigated as a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may be cell-type-specific, which can make it difficult to generalize findings across different cell types.
Orientations Futures
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and downstream signaling pathways. Additionally, there is a need to investigate its potential side effects and toxicity in vivo to assess its safety for clinical use. Finally, there is a need to develop more selective sigma-1 receptor ligands to improve the specificity and efficacy of this class of compounds.
Méthodes De Synthèse
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-bromo-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires careful temperature control and reaction time monitoring. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor and has been investigated for its potential neuroprotective, antidepressant, and antitumor effects.
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXEMNDRRGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)


![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)



![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)